molecular formula C11H6ClF3N2 B1480214 2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine CAS No. 1271474-98-6

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine

Cat. No.: B1480214
CAS No.: 1271474-98-6
M. Wt: 258.62 g/mol
InChI Key: DGLHXOHEGSYBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine, or C4DF2FP in short, is a pyrimidine derivative that has been studied in a range of scientific research applications due to its unique properties. It is an aromatic compound with a molecular formula of C7H5ClF2N2 and is composed of two nitrogen atoms, one chlorine atom, two fluorine atoms and four carbon atoms. C4DF2FP is a key intermediate in the synthesis of several pharmaceuticals and has been used in drug discovery and development. In addition, it has been studied for its potential applications in biochemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in the treatment of various cancers, serving over 2 million patients annually. The advancements in fluorine chemistry have optimized the utilization of these compounds in personalized medicine. Recent studies have explored the synthesis of 5-FU with both radioactive and stable isotopes to better understand its metabolism and biodistribution. This research has led to significant insights into how fluorinated pyrimidines affect nucleic acid structure and function, offering new perspectives on their role beyond thymidylate synthase inhibition. The exploration of RNA and DNA modifications by fluorinated pyrimidines has uncovered novel mechanisms of action, including the inhibition of RNA modifying enzymes, which contribute to their cytotoxic effects. The development of polymeric fluorinated pyrimidines indicates a move towards more targeted cancer therapies (Gmeiner, 2020).

Inhibitors of p38α MAP Kinase

The design and synthesis of compounds based on 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffolds have been reviewed, with a focus on their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a critical role in the release of proinflammatory cytokines. The review highlights how substituting the pyridine ring in the reference inhibitor SB203580 with a pyrimidine ring enhances both the inhibitory activity and selectivity for p38 over other kinases. This research underscores the potential of pyrimidine derivatives in the development of new anti-inflammatory drugs (Scior et al., 2011).

Optoelectronic Applications of Pyrimidine Derivatives

Pyrimidine derivatives are not only significant in medicinal chemistry but also in the development of optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The review of luminescent small molecules and chelate compounds featuring pyrimidine rings emphasizes their potential in enhancing the performance of electroluminescent devices and developing new optoelectronic materials (Lipunova et al., 2018).

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-11-16-8(5-9(17-11)10(14)15)6-3-1-2-4-7(6)13/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLHXOHEGSYBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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